Enhanced Sortase A Inhibition vs. Standard Inhibitor pHMB and 4-Methoxy Analog
In a direct head-to-head comparison within the same study, N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide inhibited Staphylococcus aureus Sortase A with an IC50 of 21.5 µM, representing a 6-fold improvement over the standard inhibitor pHMB (IC50 = 130 µM). More importantly, it exhibited a 1.6-fold greater potency compared to its closest structural analog, N-(4-methoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide, which demonstrated an IC50 of 35.2 µM under identical assay conditions [1]. This potency difference is directly attributable to the 4-ethoxy substitution, as confirmed by molecular docking analysis showing enhanced hydrophobic interactions within the SrtA binding pocket [1].
| Evidence Dimension | Inhibitory potency against Staphylococcus aureus Sortase A (IC50) |
|---|---|
| Target Compound Data | IC50 = 21.5 μM |
| Comparator Or Baseline | N-(4-methoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide (IC50 = 35.2 μM); Standard inhibitor pHMB (IC50 = 130 μM) |
| Quantified Difference | 1.6-fold more potent than 4-methoxy analog; 6-fold more potent than pHMB |
| Conditions | Fluorescence resonance energy transfer (FRET)-based Sortase A activity assay; recombinant S. aureus SrtA; substrate: Abz-LP T G-dap(Dnp)-NH2; pH 7.5, 37°C |
Why This Matters
Demonstrates that the 4-ethoxy moiety confers a specific, measurable advantage in target engagement that would be lost if a 4-methoxy or unsubstituted phenyl analog were purchased instead, directly impacting hit-to-lead progression in anti-virulence drug discovery.
- [1] He, W., Zhang, Y., Bao, J., Deng, X., Batara, J., Casey, S., Guo, Q., Jiang, F., Fu, L. (2017). Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. Bioorganic & Medicinal Chemistry, 25(4), 1347-1355. View Source
